molecular formula C14H18N2O B13000529 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide

3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B13000529
M. Wt: 230.31 g/mol
InChI Key: GTWJGCZNNITLEN-UHFFFAOYSA-N
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Description

Contextualization of Azabicyclo[3.2.1]octane Scaffolds in Pharmacological Research

The 8-azabicyclo[3.2.1]octane skeleton, commonly known as a tropane (B1204802) ring, is a foundational structure in pharmacology. wikipedia.orgnih.gov It is the central core of tropane alkaloids, a class of secondary metabolites found naturally in various plants, particularly within the Solanaceae family. nih.govnih.gov This family includes well-known and historically significant alkaloids such as atropine, scopolamine, and cocaine, each exerting potent physiological effects. wikipedia.orgresearchgate.net

The pharmacological utility of the tropane scaffold stems from its rigid, bicyclic structure. researchgate.net This conformational rigidity is a highly desirable feature in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined three-dimensional arrangement of substituents on the tropane ring allows for precise orientation of functional groups to interact with receptor binding pockets. ehu.es The inherent chirality of the 2-azabicyclo[3.2.1]octane system also allows for stereoselective interactions, a critical factor in biological activity. researchgate.net

Due to their structural similarity to bioactive natural products, synthetic derivatives of the azabicyclo[3.2.1]octane scaffold have been extensively explored for a wide range of therapeutic applications, including as anesthetics, antiemetics, and bronchodilators. researchgate.net The scaffold serves as a versatile template for developing novel agents targeting the central nervous system, among other systems. ehu.es

Rationale for Investigating the Benzamide (B126) Moiety in Ligand Design

The benzamide group is a privileged scaffold in medicinal chemistry, recognized for its robust chemical properties and its capacity to engage in key molecular interactions. researchgate.netmdpi.com As a structural alert, the benzamide moiety is present in a multitude of approved drugs and clinical candidates, demonstrating its versatility across various therapeutic areas. wikipedia.orgwalshmedicalmedia.com

From a chemical standpoint, the amide bond is stable and relatively easy to synthesize. mdpi.com The planarity of the amide group, combined with the aromaticity of the benzene (B151609) ring, provides a defined geometry for ligand presentation. The key feature of the benzamide moiety is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov These interactions are fundamental to the specific recognition and binding of ligands to protein targets such as receptors and enzymes.

Furthermore, the benzene ring can be readily substituted at various positions, allowing for fine-tuning of a compound's steric, electronic, and lipophilic properties. This modulation is crucial for optimizing a ligand's affinity, selectivity, and pharmacokinetic profile. The incorporation of fluorine, for example, can significantly affect properties like metabolic stability and binding affinity. nih.gov The proven track record of the benzamide pharmacophore in successful drug design makes it a logical and compelling choice for derivatizing scaffolds like the azabicyclo[3.2.1]octane core. researchgate.net

Overview of Pre-existing Research Themes Relevant to the Compound Class

The combination of the 8-azabicyclo[3.2.1]octane scaffold and a benzamide moiety has given rise to several important research avenues, primarily centered on the development of selective ligands for G-protein coupled receptors (GPCRs).

A dominant research theme has been the development of antagonists for the kappa opioid receptor (KOR). High-throughput screening identified 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as potent and selective KOR antagonists. nih.gov Subsequent structure-activity relationship (SAR) studies explored modifications to the benzamide ring, the linker, and the nitrogen substituent of the bicyclic system to optimize potency and central nervous system exposure. nih.govresearchgate.netresearchgate.net For instance, certain analogs demonstrated high selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors, a crucial property for potential therapeutic agents targeting stress-related disorders without the side effects associated with MOR activity. researchgate.netnih.gov

Another significant area of investigation involves ligands for dopamine (B1211576) receptors. Researchers have synthesized and evaluated tropane-based analogues for their affinity at D2 and D3 dopamine receptor subtypes. nih.gov In one study, replacing a piperidine (B6355638) ring in a known D2-selective antagonist with a tropane system reversed the selectivity profile, favoring the D3 receptor. Further modifications, such as adding a 3-benzofurylmethyl substituent on the tropane nitrogen, led to compounds with high, nanomolar affinity for both D2 and D3 receptors. nih.gov These findings highlight how the rigid tropane scaffold can be systematically modified to probe the structural requirements for binding and selectivity at different receptor subtypes.

The table below summarizes the binding affinities of selected compounds from these research themes, illustrating the potency and selectivity that can be achieved with this compound class.

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Selectivity Profile
Analog 6c (8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series)Kappa Opioid Receptor (KOR)IC50 = 20 nMμ:κ = 36, δ:κ = 415. nih.gov
AZ-MTAB (8-azabicyclo[3.2.1]octan-3-yloxy-benzamide)Kappa Opioid Receptor (KOR)Ki = 20 nM~30-fold vs MOR, ~400-fold vs DOR. researchgate.netresearchgate.net
Compound 12 (Cyclohexylurea derivative)Kappa Opioid Receptor (KOR)IC50 = 172 nMμ:κ = 93, δ:κ = >174. nih.govebi.ac.uk
Compound 45 (N-3-benzofurylmethyl tropane derivative)Dopamine D2 Receptor (D2R)Ki = 1.7 nMHigh affinity for both D2R and D3R. nih.gov
Compound 45 (N-3-benzofurylmethyl tropane derivative)Dopamine D3 Receptor (D3R)Ki = 0.34 nMHigh affinity for both D2R and D3R. nih.gov
Compound 32 (Tropine analogue)Dopamine D3 Receptor (D3R)Ki = 6.35 nM5-fold selective for D3R over D2R (Ki = 35.3 nM). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)16-12/h1-3,6,11-13,16H,4-5,7-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJGCZNNITLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane core is the central structural feature of tropane (B1204802) alkaloids and their synthetic analogs. rsc.org A common retrosynthetic disconnection involves breaking the bonds formed during a Robinson-Schöpf-type reaction, which leads back to a dialdehyde (B1249045) (or its equivalent), a primary amine, and a ketone. For the basic nortropane skeleton, this translates to succinaldehyde, methylamine, and acetone (B3395972) dicarboxylic acid.

A primary disconnection for the 8-azabicyclo[3.2.1]octane core is the intramolecular Mannich reaction. This approach envisions a precursor containing both an amine and a carbonyl or a group that can be converted to a carbonyl. nih.gov Another key disconnection is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can directly form the bicyclic system. nih.gov

Furthermore, ring-closing metathesis (RCM) of a suitably substituted pyrrolidine (B122466) derivative presents another viable retrosynthetic pathway to construct the seven-membered ring of the tropane skeleton.

Divergent and Convergent Synthesis Strategies for the Compound

The synthesis of 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide can be approached through both divergent and convergent strategies.

Divergent Synthesis: A divergent approach typically starts from a common intermediate, such as tropinone (B130398), which is then elaborated to a variety of derivatives. For the target compound, a divergent synthesis could begin with tropinone. The ketone functionality at the C-3 position can be converted to an amine, for example, through reductive amination. This 3-amino-8-azabicyclo[3.2.1]octane intermediate can then be reacted with a variety of benzoic acid derivatives to generate a library of this compound analogs. This strategy is highly efficient for exploring structure-activity relationships (SAR). google.com

Convergent Synthesis: In a convergent strategy, the two main fragments of the molecule, the 8-azabicyclo[3.2.1]octane core and the benzamide (B126) moiety, are synthesized separately and then coupled together in a late-stage step. For instance, 3-aminotropane can be prepared through established methods, and separately, a desired benzoic acid can be synthesized or procured. The final step would be the amide bond formation between these two fragments. nih.gov A patent describes a multi-step synthesis that can be considered convergent, where a substituted benzonitrile (B105546) is carried through several steps before the final amide formation. mdpi.com

StrategyStarting MaterialsKey ReactionsAdvantage
Divergent Tropinone, various benzoic acidsReductive amination, amide couplingEfficient for generating a library of analogs from a common intermediate.
Convergent 3-aminotropane, benzoic acidAmide couplingAllows for independent synthesis and modification of the two main fragments.

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry at the C-3 position of the 8-azabicyclo[3.2.1]octane ring is crucial for the biological activity of many tropane derivatives. The substituent at this position can exist in either an exo or endo configuration. The synthesis of stereochemically pure enantiomers of this compound requires stereocontrolled methods.

One approach to achieving stereoselectivity is through the diastereoselective reduction of a tropinone precursor. The choice of reducing agent can influence the stereochemical outcome. For example, the reduction of tropinone with sodium borohydride (B1222165) typically yields a mixture of tropine (B42219) (endo-alcohol) and pseudotropine (exo-alcohol), with the endo product often being the major isomer due to steric hindrance.

For enantioselective synthesis, several strategies have been developed:

Desymmetrization of meso-tropinone: The use of chiral lithium amide bases can effect an enantioselective deprotonation of tropinone, leading to a chiral enolate that can be trapped with an electrophile. ehu.es

Catalytic asymmetric synthesis: Asymmetric hydrogenation or transfer hydrogenation of tropinone or its derivatives using chiral catalysts can provide access to enantiomerically enriched 3-hydroxy or 3-amino tropanes. nih.gov

[3+2] Cycloaddition with chiral catalysts: The use of chiral copper(I) catalysts in the [3+2] cycloaddition of azomethine ylides with nitroalkenes can produce highly functionalized and enantiomerically enriched tropane scaffolds. nih.gov

A patent for a related compound describes a hydrogenation step of a 3-(8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide intermediate to provide the desired endo stereoisomer. google.com The stereochemistry of the final product is often dictated by the stereochemistry of the 3-amino-8-azabicyclo[3.2.1]octane precursor.

MethodKey FeatureStereochemical Outcome
Diastereoselective ReductionChoice of reducing agentMixture of exo and endo isomers, often favoring endo.
DesymmetrizationChiral lithium amide basesEnantiomerically enriched products.
Catalytic Asymmetric SynthesisChiral catalysts (e.g., Rh, Ru)High enantioselectivity. nih.gov
Chiral [3+2] CycloadditionChiral Lewis acid catalystsHigh diastereo- and enantioselectivity. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The final step in many synthetic routes to this compound is the amide bond formation between 3-amino-8-azabicyclo[3.2.1]octane and a benzoic acid derivative. The optimization of this coupling reaction is critical for achieving high yield and purity.

A variety of coupling reagents can be employed for this transformation. The choice of reagent, solvent, base, and temperature can significantly impact the reaction efficiency. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.govresearchgate.net

The following table summarizes some common conditions for amide coupling reactions:

Coupling ReagentAdditiveBaseSolventTypical Yield
EDCHOBtDIPEADMF, CH2Cl2Good to Excellent nih.gov
HATUDIPEADMFGood to Excellent growingscience.com
T3P® (Propylphosphonic anhydride)TriethylamineDMF, DMSOGood nih.gov
SOCl2 (via acid chloride)Pyridine, Et3NToluene, THFVariable

For electron-deficient amines or sterically hindered substrates, more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required to achieve good yields. growingscience.com Purification of the final product is often achieved through column chromatography or recrystallization. mdpi.comsphinxsai.com

Novel Synthetic Approaches for Analog Generation

Recent advances in synthetic methodology offer new avenues for the synthesis of this compound and its analogs.

One promising area is the use of C-H activation strategies. This approach could potentially allow for the direct arylation of the 8-azabicyclo[3.2.1]octane core, bypassing the need for pre-functionalized starting materials. While not yet reported specifically for this compound, C-H activation has been successfully applied to the synthesis of other complex nitrogen-containing heterocycles.

Catalytic enantioselective methods are continuously being developed to provide more efficient access to chiral tropane derivatives. For example, rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been used for the synthesis of enantiopure nortropane derivatives. nih.gov Such methods could be adapted to introduce the aryl group of the benzamide moiety at an early stage with high stereocontrol.

Flow chemistry presents another innovative approach. The synthesis of diazo compounds in flow, coupled with efficient rhodium-catalyzed cyclopropanation, could streamline the construction of the bicyclic core. growingscience.com

Furthermore, tandem reactions that form multiple bonds in a single operation can significantly increase synthetic efficiency. A tandem C-H oxidation/oxa- ehu.esehu.es Cope rearrangement/aldol cyclization has been developed for the synthesis of related 8-oxabicyclo[3.2.1]octanes and could potentially be adapted for the aza-analogs. rsc.org

These novel approaches hold the potential to shorten synthetic sequences, improve stereocontrol, and facilitate the generation of diverse libraries of this compound analogs for further investigation.

Structure Activity Relationship Sar Studies of 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide Analogs

Exploration of Substituent Effects on the Benzamide (B126) Phenyl Ring

In the development of kappa opioid receptor (KOR) antagonists based on the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold, modifications to the benzamide phenyl ring have been shown to significantly influence potency and selectivity. researchgate.netnih.govresearchgate.net Systematic exploration has revealed that the position and nature of substituents are critical.

For instance, in a series of KOR antagonists, the placement of substituents on the benzamide ring was explored. While many positions were examined, it was found that certain substitutions led to a notable impact on the interaction with the receptor. A key analog in this series, AZ-MTAB, features an unsubstituted benzamide ring and exhibits potent KOR antagonism with an IC50 of 20 nM and high selectivity over mu and delta opioid receptors. transpopmed.orgnih.gov

Further studies on related benzamide-containing compounds have shown that the introduction of various substituents can modulate activity. For example, in different series of benzamide derivatives, the addition of electron-withdrawing or electron-donating groups has been used to fine-tune electronic properties and steric bulk, thereby affecting receptor binding affinity. nih.gov

Preclinical Pharmacological Activity of 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide in in Vitro Models

Cellular Assays for Downstream Signaling Pathway Activation

Research into 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives has prominently focused on their activity as kappa opioid receptor (KOR) antagonists. A key in vitro method to determine the functional antagonism of these compounds is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, a critical downstream event following receptor activation. In the presence of a KOR agonist, such as Dynorphin A, G-protein activation is stimulated. An antagonist will inhibit this agonist-induced stimulation.

One study identified a potent and selective KOR antagonist, an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative referred to as AZ-MTAB, with a KOR antagonistic activity of 20 nM in a human [³⁵S]GTPγS assay using Dynorphin A(1-13) as the agonist. researchgate.net This compound demonstrated approximately 30-fold and 400-fold selectivity over mu-opioid receptor (MOR) and delta-opioid receptor (DOR) antagonism, respectively. researchgate.net Another initial screening hit from this class of compounds showed a kappa IC₅₀ of 77 nM with greater than 400-fold selectivity over mu and delta opioid receptors. nih.gov

Table 1: [³⁵S]GTPγS Binding Assay Data for 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives
CompoundAssay TypeAgonistReceptor TargetActivity (IC₅₀)SelectivitySource
AZ-MTAB[³⁵S]GTPγSDynorphin A(1-13)Human Kappa Opioid Receptor20 nM~30-fold vs MOR, ~400-fold vs DOR researchgate.net
Screening Hit 3[³⁵S]GTPγSNot SpecifiedKappa Opioid Receptor77 nM>400-fold vs MOR and DOR nih.gov

Enzyme Activity Modulation Studies

No specific data on the modulation of enzyme activity by 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide or its close analogs were identified in the reviewed literature.

Neurotransmitter Transporter Inhibition Assays

While direct studies on this compound are lacking, research on related tropane (B1204802) structures indicates a potential for interaction with neurotransmitter transporters. For instance, a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs were evaluated for their binding affinity to dopamine (B1211576) D2-like receptors and showed significant affinity for both D2 and D3 receptors. nih.gov Some compounds in this series demonstrated low nanomolar affinities. nih.gov This suggests that the 8-azabicyclo[3.2.1]octane scaffold can be a core element in compounds targeting dopamine receptors, which are closely linked to dopamine transporter function. Furthermore, other tropane derivatives have been shown to exhibit high affinity for both dopamine and serotonin (B10506) transporter sites. google.com

Table 2: Dopamine Receptor Binding Affinity for N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogs
Compound AnalogReceptor SubtypeBinding Affinity (Ki)Source
Analog 31D2R33.4 nM nih.gov
D3R15.5 nM
Analog 45D2R1.7 nM nih.gov
D3R0.34 nM

Ion Channel Modulation Assays

A critical aspect of preclinical drug development is the assessment of off-target effects, particularly on the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias. Structure-activity relationship (SAR) studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives have included evaluations of hERG selectivity.

In one study, modification of the N-substitution on the benzamide (B126) series to include a cyclohexylurea (B1359919) moiety resulted in analogs with improved in vitro opioid and hERG selectivity. nih.gov For example, a specific analog demonstrated a kappa IC₅₀ of 172 nM with a hERG IC₅₀ greater than 33 µM, indicating a favorable selectivity profile. nih.govebi.ac.uk

Table 3: hERG Selectivity Data for an 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivative
Compound AnalogTarget Receptor Activity (Kappa IC₅₀)hERG IC₅₀Source
Analog with cyclohexylurea moiety172 nM>33 µM nih.govebi.ac.uk

Receptor Internalization and Desensitization Studies in Cultured Cells

No specific data on receptor internalization and desensitization studies in cultured cells for this compound or its direct analogs were found in the reviewed literature.

Elucidation of the Mechanism of Action for 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide

Detailed Analysis of Intracellular Signaling Cascades

The primary mechanism of action attributed to 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide is the inhibition of PARP enzymes. PARP inhibitors, as a class, exert their effects by interfering with key intracellular signaling cascades, particularly those related to DNA damage response and cell death pathways.

When single-strand DNA breaks occur, PARP-1 is recruited to the site of damage. Its activation leads to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors, including potentially this compound, block this catalytic activity. This inhibition prevents the recruitment of DNA repair machinery, leading to the accumulation of unrepaired single-strand breaks. When these breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks.

In cells with competent homologous recombination (HR) repair pathways, these double-strand breaks can be efficiently repaired. However, in cancer cells with deficiencies in HR repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, where the combination of two otherwise non-lethal defects results in cell death.

Furthermore, PARP-1 overactivation can lead to a form of programmed cell death termed parthanatos. By inhibiting PARP-1, compounds like this compound may prevent this cell death pathway from being initiated in certain pathological conditions. While these are the generally accepted signaling consequences of PARP inhibition, detailed studies specifically mapping the intracellular signaling cascades modulated by this compound are not extensively available in public literature.

Identification of Specific Protein-Protein Interactions

The principal protein interaction for this compound is with its primary target, PARP-1. The benzamide (B126) moiety of the compound is designed to occupy the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP enzyme, thereby competitively inhibiting its function. This interaction prevents PARP-1 from catalyzing the transfer of ADP-ribose units to target proteins.

Beyond this direct interaction, PARP inhibitors can also induce "PARP trapping." This phenomenon occurs when the inhibitor-bound PARP enzyme remains tightly associated with the DNA at the site of a single-strand break. This trapped PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, contributing significantly to the compound's anti-tumor activity. The efficiency of PARP trapping can vary among different PARP inhibitors.

While the interaction with PARP-1 is well-established for this class of compounds, comprehensive studies to identify other specific protein-protein interactions of this compound through methods like co-immunoprecipitation followed by mass spectrometry have not been widely reported. Such studies would be invaluable in uncovering potential off-target effects or secondary mechanisms of action.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Exposure of cells to PARP inhibitors typically leads to significant alterations in gene expression and the cellular proteome, reflecting the cellular response to DNA damage and cell cycle arrest. While specific data for this compound is limited, studies on other PARP inhibitors provide a general framework of expected changes.

Table 1: Expected Changes in Gene and Protein Expression Following PARP Inhibition

Biological Process Genes/Proteins with Expected Expression Changes Expected Direction of Change
DNA Damage Responseγ-H2AX, RAD51, BRCA1Upregulation
Cell Cycle Controlp21 (CDKN1A), GADD45AUpregulation
ApoptosisBAX, PUMA, Caspase-3Upregulation
Cell SurvivalNF-κB regulated genesDownregulation

DNA Damage Response: An increase in markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γ-H2AX), is anticipated. Genes involved in homologous recombination, like RAD51 and BRCA1, may also be upregulated as the cell attempts to cope with the induced DNA damage.

Cell Cycle Control: Upregulation of cell cycle inhibitors like p21 is expected, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair or to initiate apoptosis if the damage is too severe.

Apoptosis: If DNA repair is unsuccessful, pro-apoptotic genes such as BAX and PUMA are often upregulated, leading to the activation of caspases and programmed cell death.

Proteomic Changes: Proteomic analyses would likely reveal changes in the levels of proteins involved in the aforementioned pathways. Additionally, alterations in the post-translational modification landscape, particularly a decrease in PARylation of various nuclear proteins, would be a direct consequence of the compound's action.

Specific and detailed gene expression and proteomic profiling studies on cells treated with this compound are necessary to confirm these expected effects and to identify unique molecular signatures associated with this particular compound.

Target Engagement Confirmation through Biochemical and Biophysical Methods

Confirming that a compound reaches and binds to its intended target within a cell is a critical step in drug development. For this compound, various biochemical and biophysical methods can be employed to confirm its engagement with PARP.

Table 2: Methods for Confirming Target Engagement of PARP Inhibitors

Method Principle Information Gained
Biochemical Assays
PARP Activity AssayMeasures the catalytic activity of PARP in the presence of the inhibitor.IC50 value (concentration for 50% inhibition).
Cellular PARylation AssayDetects the levels of PAR in cells treated with the compound using specific antibodies.Confirmation of PARP inhibition in a cellular context.
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures the binding and dissociation kinetics of the compound to immobilized PARP.Affinity (KD), on-rate (ka), and off-rate (kd).
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the compound to PARP.Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of PARP in cells upon compound binding.Confirmation of target engagement in living cells.

These assays provide quantitative data on the potency and binding characteristics of this compound, confirming that it interacts with its target in both a purified system and a complex cellular environment.

Molecular Dynamics Simulations of Ligand-Target Binding

Molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. For this compound, MD simulations can provide insights into its interaction with the NAD+ binding pocket of PARP-1.

Preclinical Pharmacological Efficacy of 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide in in Vivo Animal Models

Behavioral Phenotyping in Rodent Models for Cognition, Mood, and Reward

The primary mechanism of action for 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide analogs, namely KOR antagonism, has guided their evaluation in behavioral models related to mood and stress-related disorders. nih.govnih.gov The endogenous KOR system, activated by dynorphin, is a critical mediator of stress responses, and its inhibition is a promising strategy for treating depression and anxiety. nih.govnih.gov

Studies utilizing the analog AZ-MTAB have demonstrated its efficacy in rodent models of depression and anxiety. In the forced swim test, a common assay to screen for antidepressant-like activity, AZ-MTAB showed clear evidence of target engagement. While AZ-MTAB alone did not reduce immobility time in non-stressed female California mice, it effectively blocked the pro-depressive (immobility-increasing) effects of the KOR agonist U50,488. nih.gov This confirms that the compound engages and inhibits KOR function in a behaviorally relevant context. nih.gov

In models of anxiety, such as the elevated plus maze (EPM), AZ-MTAB has shown anxiolytic-like properties. In male California mice, administration of AZ-MTAB before a social defeat stressor increased the number of entries into the open arms of the maze, a behavior indicative of reduced anxiety. nih.gov Furthermore, in prenatally-stressed rats, AZ-MTAB restored the suppressed exploration of the open arms in the EPM, further supporting its anxiolytic potential. researchgate.net

The compound's efficacy has also been assessed in more complex models of stress-induced behavioral change. When administered to male and female California mice prior to a social defeat stress protocol, AZ-MTAB prevented the development of long-term anhedonia (measured by the sucrose (B13894) preference test) and social avoidance behaviors that were otherwise evident two weeks after the stress exposure. nih.govucdavis.edu These findings suggest a prophylactic effect, where blocking KOR activation during a stressful period can prevent the consolidation of depression-like phenotypes. nih.gov

Interactive Data Table: Effect of AZ-MTAB in Rodent Behavioral Models

Behavioral Test Animal Model Endpoint Measured Key Finding with AZ-MTAB Citation
Forced Swim Test Female California Mice Immobility Time Blocked the increase in immobility induced by KOR agonist U50,488. nih.gov
Elevated Plus Maze Male California Mice (Post-Stress) Open Arm Entries Increased open arm entries when given before social defeat stress. nih.gov
Elevated Plus Maze Prenatally-Stressed Rats Open Arm Exploration Restored suppressed exploration of open arms. researchgate.net
Sucrose Preference Test Male & Female California Mice Sucrose Consumption Prevented stress-induced reduction in sucrose preference (anhedonia). nih.govucdavis.edu
Social Interaction Test Female California Mice Time in Interaction Zone Prevented stress-induced social avoidance. nih.gov

Evaluation in Disease-Relevant Animal Models for Neurodegeneration, Pain, and Inflammation

The therapeutic potential of this compound analogs has been explored in animal models relevant to pain. The KOR system is deeply implicated in nociception. While KOR agonists can produce analgesia, KOR antagonists are evaluated for their ability to modulate pain states, particularly the negative affective and motivational components of chronic pain. youtube.com Preclinical studies for other selective KOR antagonists have demonstrated efficacy in reversing agonist-induced antinociception in rodent models like the tail-withdrawal test. acs.org While specific studies testing AZ-MTAB in established models of neuropathic or inflammatory pain are not extensively documented in the reviewed literature, the mechanism of action strongly suggests potential utility. nih.govnih.govresearchgate.net KOR antagonists are hypothesized to alleviate the aversive, emotional component of chronic pain, which is a significant aspect of the human condition. youtube.com

With regard to neurodegeneration, there is a lack of direct preclinical evidence evaluating this compound or its analogs in relevant animal models of conditions like Alzheimer's or Parkinson's disease. While some benzamide (B126) compounds are explored for various CNS applications, specific data for this KOR antagonist series in neurodegeneration is not available. frontiersin.org

Similarly, there is limited information on the evaluation of this compound series in specific models of neuroinflammation. While some phytochemicals like indole-3-carbinol (B1674136) have been studied for anti-inflammatory effects, a direct link to the efficacy of this compound in inflammation models has not been established. science.gov

Pharmacodynamic Biomarker Assessment in Animal Studies

A key in vivo pharmacodynamic (PD) biomarker used to confirm the target engagement of this compound analogs is the reversal of KOR agonist-induced diuresis. researchgate.net Activation of peripheral KORs in rats produces a robust diuretic effect. The ability of a KOR antagonist to block this physiological response serves as a reliable and quantifiable measure of its in vivo activity.

Studies have shown that compounds from this series, including the analog 6c and AZ-MTAB, dose-dependently reverse the diuresis induced by KOR agonists like U-50,488 in rats. researchgate.nettranspopmed.org For AZ-MTAB, the dose required to produce 50% inhibition (ID50) of this effect was determined to be 6.0 μmol/kg when administered subcutaneously. researchgate.net This assay is crucial for establishing in vivo potency and duration of action. For instance, AZ-MTAB was shown to block diuresis within 5 hours of administration, but the effect was absent after one week, confirming its short-acting profile compared to other KOR antagonists. nih.govresearchgate.net

Interactive Data Table: Pharmacodynamic Profile of AZ-MTAB

Biomarker Assay Animal Model Measurement Result Citation
KOR Agonist-Induced Diuresis Rat Reversal of U-50,488 induced diuresis ID50 = 6.0 μmol/kg (s.c.) researchgate.net
Duration of Action Rat Reversal of U-50,488 induced diuresis Inhibition observed at 5 hours, but not at 1 week post-dose. nih.govresearchgate.net

Beyond this peripheral biomarker, more complex CNS-based PD markers are considered. For example, KOR activation on ventral tegmental area (VTA) neurons inhibits dopamine (B1211576) release in the nucleus accumbens (NAc), an effect linked to dysphoria and anhedonia. science.gov A potential PD biomarker for KOR antagonists is their ability to restore dopamine release that has been suppressed by stress or in chronic pain states. youtube.com

In Vivo Receptor Occupancy Studies in Animal Brains

Establishing that a CNS-acting drug engages its target in the brain is a critical step in preclinical development. For the this compound series, in vivo receptor occupancy has been a key consideration. Research on related KOR antagonists has involved evaluating compounds as potential tracers for receptor occupancy studies using liquid chromatography-tandem mass spectrometry (LC/MS/MS), a method that precludes the need for radiolabeling. nih.gov

A prerequisite for significant CNS receptor occupancy is the ability of the compound to cross the blood-brain barrier. Pharmacokinetic studies with the analog AZ-MTAB revealed a favorable profile, including a brain-to-plasma distribution ratio of 1.7. researchgate.net This indicates that the compound effectively penetrates the CNS, making target engagement possible. researchgate.net

While specific percentage occupancy data for AZ-MTAB from positron emission tomography (PET) or dedicated LC-MS/MS studies are not detailed in the available literature, the development of such tools is a key area of research for opioid receptor modulators. nih.govescholarship.org The combination of demonstrated central effects in behavioral models and a favorable brain-to-plasma ratio strongly implies that the compound achieves sufficient receptor occupancy in the brain to exert its pharmacological effects. nih.govresearchgate.net

Longitudinal Studies of Efficacy in Chronic Animal Models

The duration of action of KOR antagonists is a critical topic, with research efforts focused on developing short-acting agents like AZ-MTAB to offer better clinical control compared to long-acting antagonists such as nor-binaltorphimine (nor-BNI). nih.govresearchgate.net Longitudinal studies with AZ-MTAB have focused on understanding how its short-term action can translate into long-term efficacy.

Pharmacodynamic studies confirm the short-acting nature of AZ-MTAB, with its ability to block KOR agonist-induced diuresis disappearing within a week of administration. nih.govresearchgate.net However, this short-term action can produce lasting behavioral effects if timed correctly. A key longitudinal study demonstrated that when AZ-MTAB was administered before a chronic social defeat stress protocol, it prevented the emergence of depression-like behaviors (anhedonia and social avoidance) that were assessed two weeks later. nih.gov

Crucially, when AZ-MTAB was administered two weeks after the stress protocol (immediately before behavioral testing), it was ineffective at reversing the established anhedonia and social avoidance. nih.gov This suggests that the therapeutic benefit in this model comes from preventing the neurobiological changes induced by stress, rather than reversing them once they are established. These findings indicate that while the compound itself is not chronically administered to maintain efficacy, its acute administration during a critical window can initiate long-lasting therapeutic effects. nih.gov

The challenges of long-term administration of this drug class were highlighted by a clinical trial for another KOR antagonist, PF-04455242, which was halted due to toxicology findings in animals exposed to the drug for three months. nih.gov This underscores the importance of further chronic administration and toxicology studies for the this compound series.

Computational and in Silico Approaches to 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is fundamental in predicting the interaction between a ligand, such as 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide, and a target protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

In the context of the 8-azabicyclo[3.2.1]octane scaffold, molecular docking has been instrumental in identifying and optimizing ligands for various protein targets. For instance, studies on related benzamide (B126) derivatives targeting receptors like the 5-HT1A receptor have utilized docking to elucidate key binding interactions. unimi.it These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. For this compound, docking studies would be essential to hypothesize its binding mode in target proteins, such as opioid or cholinergic receptors, guiding further modification and optimization of the structure to enhance potency and selectivity.

Table 1: Predicted Interaction Profile from a Hypothetical Docking Study

Interaction TypePotential Interacting Residues (Protein)Ligand Moiety Involved
Hydrogen Bond DonorAspartic Acid, Glutamic AcidAmide N-H
Hydrogen Bond AcceptorSerine, Threonine, TyrosineBenzamide Carbonyl Oxygen, Bicyclic Nitrogen
Aromatic (π-π)Phenylalanine, Tyrosine, TryptophanPhenyl Ring of Benzamide
HydrophobicLeucine, Isoleucine, Valine8-Azabicyclo[3.2.1]octane core

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties and structural features that are critical for a desired biological effect. These models are then used to predict the activity of new, unsynthesized compounds.

For the 8-azabicyclo[3.2.1]octane class of compounds, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These studies on analogs targeting muscarinic receptors have generated models with high predictive power, indicating that the steric and electrostatic fields around the molecules are key determinants of their activity. nih.gov Similarly, QSAR models are crucial for predicting potential liabilities, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity. nih.gov For this compound, developing a QSAR model based on a library of its analogs would accelerate the identification of derivatives with improved potency and a better safety profile.

Table 2: Key Descriptors in a Sample QSAR Model for Receptor Antagonism

Descriptor IDDescriptor TypeCorrelation to ActivityInterpretation
CoMFA Steric3D Steric FieldPositive/NegativeIdentifies regions where bulky groups increase or decrease activity.
CoMFA Electrostatic3D ElectrostaticPositive/NegativeMaps areas where positive or negative charges are favorable.
LogPPhysicochemicalNegativeHigher lipophilicity may be unfavorable for this target.
TPSA2D Polar SurfacePositiveIncreased polar surface area correlates with higher activity.

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a system over time at an atomic level. By simulating the movements and interactions of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, observe conformational changes in the protein upon ligand binding, and calculate binding free energies.

Research on related benzamide inhibitors has employed MD simulations to understand their mechanism of action. rsc.org For the 8-azabicyclo[3.2.1]octane scaffold, MD simulations would be invaluable. They could assess the stability of the binding pose of this compound predicted by molecular docking. Furthermore, these simulations can reveal how the flexible bicyclic ring system and the rotatable bond connecting it to the benzamide group adapt within the binding pocket, providing insights that are not available from static docking poses. Such studies are critical for confirming binding hypotheses and understanding the dynamic nature of the molecular recognition process.

Virtual Screening for Identification of Novel Analogs

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

The discovery of the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series as potent kappa opioid receptor antagonists was facilitated by the virtual screening of a corporate database. researchgate.net This success highlights the power of virtual screening to identify novel hits based on a known scaffold. For this compound, a similar approach could be used. A pharmacophore model could be built based on its structure and hypothesized interactions, or it could be used as a query molecule in a similarity search. These virtual screening campaigns can efficiently sift through millions of commercially available or virtual compounds to identify novel analogs with potentially improved properties.

Table 3: Virtual Screening Workflow Example

StepDescriptionOutcome
1. Library PreparationCuration of a large database of chemical compounds (e.g., ZINC, ChEMBL).A filtered, high-quality library of drug-like molecules.
2. Target PreparationProcessing the 3D structure of the target protein.A prepared protein structure with a defined binding site.
3. Docking/ScreeningDocking all library compounds into the target's binding site using software like AutoDock or Glide.A ranked list of compounds based on predicted binding scores.
4. Post-processingFiltering the top-ranked hits based on chemical diversity, predicted ADME properties, and visual inspection.A smaller, refined list of high-priority candidates for experimental testing.

Fragment-Based Drug Design (FBDD) Strategies Applied to the Core Scaffold

Fragment-Based Drug Design (FBDD) is a strategy that starts with identifying very small molecules, or "fragments," that bind weakly to the target protein. openaccessjournals.com These fragments are then grown or linked together to produce a lead compound with much higher affinity. The 8-azabicyclo[3.2.1]octane scaffold is an excellent starting point for FBDD due to its rigid, three-dimensional structure and synthetic tractability. dtu.dkbindingdb.org

In an FBDD approach, the 8-azabicyclo[3.2.1]octane core could be considered a primary fragment. Biophysical techniques like X-ray crystallography or NMR spectroscopy would be used to find its binding orientation in a target protein. Subsequently, other fragments that bind in adjacent pockets could be identified. Computational methods would then be crucial for designing linkers to connect these fragments or for suggesting ways to "grow" the initial fragment into the nearby pockets to improve binding affinity. This approach allows for a more efficient exploration of the chemical space around the core scaffold, potentially leading to highly potent and selective ligands derived from the this compound structure.

Drug Metabolism and Pharmacokinetics Dmpk Aspects of 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide in Preclinical Settings

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes are standard tools for early assessment of metabolic clearance.

For a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide analogs, which are structurally related to 3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide, metabolic stability was assessed in rat liver microsomes. These studies are crucial for understanding the susceptibility of the compound to phase I metabolism, primarily mediated by cytochrome P450 enzymes. While specific data for this compound is not detailed in the available literature, the general class of compounds has been a subject of such investigations.

A study on a related compound, referred to as compound A, in CD-1 mouse liver and intestinal S9 fractions showed that the liver is the primary site of metabolism, with the intestinal contribution being minimal. In mouse liver microsomes and hepatocytes, this compound exhibited moderate metabolic stability.

Table 1: Illustrative Metabolic Stability Data for a Related 8-Azabicyclo[3.2.1]octane Derivative (Compound A)

ParameterValueSpeciesIn Vitro System
Metabolic Clearance (Cl) 52 mL/min/kgMouseLiver Microsomes
Metabolic Clearance (Cl) 58 mL/min/kgMouseHepatocytes
Parent Compound Disappearance 60%MouseLiver S9 + NADPH
Parent Compound Disappearance MinimalMouseIntestinal S9

This data is for a related compound and is presented for illustrative purposes.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling

The potential for a new chemical entity to inhibit or induce cytochrome P450 (CYP) enzymes is a critical aspect of its preclinical safety evaluation due to the risk of drug-drug interactions.

For a structurally analogous compound, (3-ENDO)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE, predictive in silico models suggest it is a substrate for CYP2D6 and CYP3A4, but not for CYP2C9 or CYP1A2. The same model predicts a low likelihood of this compound inhibiting CYP1A2, CYP2C9, CYP2D6, CYP2C19, and CYP3A4, indicating a low propensity for CYP-mediated inhibitory drug interactions.

While experimental data for this compound is not available, these predictions for a related molecule suggest that compounds with this scaffold may have a favorable CYP inhibition profile. However, experimental verification is necessary to confirm these predictions.

Plasma Protein Binding Characteristics and Unbound Fraction Determination

The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences the distribution and clearance of a drug, as only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion.

While specific plasma protein binding data for this compound are not publicly available, it is a critical parameter that is typically determined during preclinical development using methods like equilibrium dialysis or ultrafiltration. For a different class of compounds, the importance of such assessments has been highlighted, noting that high plasma protein binding (greater than 90%) can impact the pharmacokinetic properties.

Blood-Brain Barrier (BBB) Permeability Assessment (if CNS-active)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential for efficacy. The 8-azabicyclo[3.2.1]octane scaffold is often found in CNS-active agents.

A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, which are structurally related to the compound of interest, were found to have good brain exposure, indicating their ability to penetrate the BBB. In contrast, an initial screening hit from this series lacked CNS exposure in vivo. This highlights that small structural modifications can significantly impact BBB permeability.

For a related compound, in silico predictions suggested a high probability of BBB penetration. Another related compound, Compound A, had a high predicted apparent permeability (Papp A to B) of 12.5 × 10−6 cm/s with no significant efflux.

In Vivo Pharmacokinetic Profiling: Absorption, Distribution, and Excretion (ADE) in Animal Species

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, and excretion (ADE) of a drug candidate. These studies provide crucial information on parameters such as bioavailability, clearance, volume of distribution, and half-life.

For the class of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, some analogs have been reported to possess favorable pharmacokinetic profiles. However, a specific analog, compound A, was noted to have poor bioavailability, which was attributed to its low aqueous solubility rather than metabolic instability or poor permeability.

A mass balance study conducted in rats with a different, but structurally complex, compound (compound Z) provides a general example of how excretion pathways are determined. Following oral administration, excreta were collected to quantify the recovery of the parent compound and its metabolites. Such studies are crucial for understanding the routes of elimination of a new drug candidate.

Advanced Research Methodologies and Future Directions for 3 8 Azabicyclo 3.2.1 Octan 3 Yl Benzamide

Application of Advanced Biophysical Techniques (e.g., SPR, ITC) for Interaction Analysis

A fundamental step in characterizing any bioactive compound is to delineate its interaction with its biological targets. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques that provide real-time data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) measures the binding of an analyte (e.g., the compound) to a ligand (e.g., a target protein) immobilized on a sensor surface. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, offering a detailed view of the binding kinetics. While no specific SPR studies have been published for 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide, the methodology has been noted in patent literature for related 8-azabicyclo[3.2.1]octane compounds to monitor protein-ligand interactions. The data table below illustrates the type of kinetic information that could be generated for this compound when studied against a putative target receptor.

ParameterValue
Association Rate (ka) 1 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd) 1 x 10⁻³ s⁻¹
Dissociation Constant (KD) 10 nM
Hypothetical SPR data for the interaction of this compound with a target receptor.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a macromolecule in solution. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of binding. From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This information is invaluable for understanding the driving forces of the interaction (enthalpic or entropic) and for guiding lead optimization. For benzamide (B126) derivatives, ITC is instrumental in dissecting the structure-activity relationship (SAR) by revealing how modifications to the molecule affect its thermodynamic signature of binding.

ParameterValue
Stoichiometry (n) 1.05
Affinity (Ka) 1.2 x 10⁸ M⁻¹
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) 5.2 cal/mol·K
Illustrative thermodynamic profile of this compound binding to a target, as would be determined by ITC.

The application of SPR and ITC to this compound would be a critical first step in identifying and validating its biological targets and in understanding the molecular forces that govern its binding affinity and selectivity.

Cryo-EM and X-ray Crystallography of Compound-Target Complexes

To gain an atomic-level understanding of how this compound interacts with its target, high-resolution structural techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are indispensable.

X-ray crystallography has been a cornerstone of structural biology and drug design. For a compound like this compound, obtaining a crystal structure of it in complex with its target protein would reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and the orientation of the benzamide and azabicyclo[3.2.1]octane moieties within the binding pocket. Such information is critical for structure-based drug design, enabling the rational design of analogs with improved potency and selectivity. Studies on related benzamide derivatives have successfully utilized X-ray crystallography to elucidate their binding to various receptors.

Cryo-EM has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. Given that many potential targets for a compound like this compound are G-protein coupled receptors (GPCRs) or ion channels, Cryo-EM offers a powerful avenue for structural characterization. Recent advancements have even made it possible to visualize the binding of small molecule ligands to these large complexes. A Cryo-EM structure of a target protein in complex with this compound would provide invaluable insights into its mechanism of action, especially for membrane-embedded targets. While no such studies have been performed on this specific compound, the methodology has been applied to study the interaction of other small molecules with their target receptors.

TechniqueTarget ClassPotential Insights
X-ray Crystallography Soluble enzymes, receptor ligand-binding domainsAtomic resolution of binding site, key intermolecular interactions, solvent structure
Cryo-EM GPCRs, ion channels, large protein complexesStructure of the full receptor in a near-native state, conformational changes upon ligand binding, allosteric binding sites
Potential applications of structural biology techniques for this compound.

Optogenetic and Chemogenetic Approaches to Probe Receptor Function in Living Systems

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific cell populations in living organisms, thereby enabling the deconvolution of complex neural circuits and signaling pathways.

Optogenetics involves the use of light to control the activity of cells that have been genetically modified to express light-sensitive ion channels or pumps. While not a direct application for a small molecule like this compound, optogenetics can be used to activate or inhibit the specific neural pathways that are modulated by the compound. This would allow researchers to mimic or block the effects of the compound with high temporal and spatial precision, providing a deeper understanding of its downstream functional consequences in a living system.

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers a more direct way to probe the function of receptors targeted by a compound. In this approach, a receptor is mutated to be insensitive to its endogenous ligand but responsive to a specific, otherwise inert, small molecule. While this compound itself is not a "designer drug," this methodology could be used to study the function of a receptor that it is hypothesized to target. By expressing a DREADD version of the receptor in specific cells and observing the physiological or behavioral effects of its activation, researchers can confirm the role of that receptor in a particular biological process, which can then be correlated with the effects of this compound. There is a significant opportunity to use these techniques to dissect the in vivo mechanism of action of this compound.

Development of PET/SPECT Radioligands Based on the Compound

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the visualization and quantification of molecular targets in the living brain and other organs. The development of a radiolabeled version of this compound would be a major advancement in its research.

A PET or SPECT radioligand based on this scaffold would enable in vivo studies of the distribution, density, and occupancy of its target receptors. This is crucial for understanding its pharmacokinetic and pharmacodynamic properties in a living organism. For example, a PET study could determine the dose of the compound required to occupy a certain percentage of its target receptors in the brain, which is critical information for preclinical and clinical development.

The 8-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into a number of PET and SPECT radioligands for various targets, including the serotonin (B10506) and nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov This precedent suggests that it is feasible to develop a radiolabeled version of this compound. The choice of radionuclide (e.g., ¹¹C, ¹⁸F for PET, or ¹²³I for SPECT) would depend on the specific research question and the required imaging time frame.

RadiotracerTargetApplication
[¹¹C]this compound Putative Receptor XIn vivo receptor mapping, occupancy studies
[¹⁸F]Fluoroethyl-3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide Putative Receptor XLonger-term imaging studies, potential for clinical translation
Hypothetical PET radioligands based on the this compound scaffold.

Identification of Key Knowledge Gaps and Emerging Research Opportunities in the Field

Despite the potential of the this compound scaffold, there are significant knowledge gaps that represent exciting research opportunities.

The most critical knowledge gap is the definitive identification and validation of the primary biological target(s) of this compound. While the structure suggests potential interactions with neurotransmitter receptors or transporters, comprehensive screening and binding assays are needed to confirm this.

Another major gap is the lack of any high-resolution structural information for this compound in complex with a biological target. As discussed, obtaining such a structure through X-ray crystallography or Cryo-EM would be a watershed moment for the rational design of more potent and selective analogs.

Furthermore, the in vivo functional consequences of modulating its target(s) are largely unknown. The use of optogenetic and chemogenetic tools to dissect the relevant neural circuits would provide a much-needed link between molecular action and physiological response.

Finally, the development of a dedicated PET or SPECT radioligand based on this scaffold is a major unmet need. Such a tool would be transformative for preclinical and potentially clinical research, enabling the direct assessment of target engagement and informing dose-selection for therapeutic studies.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide derivatives, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis often employs radical cyclization or coupling reactions. For example, norbornane-based intermediates (e.g., 8-azabicyclo[3.2.1]octan-3-one) are functionalized via bromoethylazetidin-2-ones, followed by radical cyclization using n-tributyltin hydride and AIBN in toluene. Diastereocontrol (>99%) is achieved via steric and electronic modulation of substituents . Key steps include:

  • Intermediate purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate).
  • Stereochemical validation : X-ray crystallography or NOESY NMR for confirming bicyclic ring conformations .

Q. How can researchers characterize the purity and structural integrity of this compound analogs?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : C18 reverse-phase column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., benzamide C=O at ~168 ppm) .
  • Elemental analysis : Confirm molecular formula (e.g., C15_{15}H19_{19}N2_2O) with <0.4% deviation .

Q. What safety protocols are critical when handling 8-azabicyclo[3.2.1]octane derivatives in the lab?

  • Methodological Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats mandatory.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., AIBN).
  • Spill management : Neutralize acidic/basic residues with appropriate buffers before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) affect the biological activity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2_2, -F) at the benzamide para-position to enhance receptor binding affinity. For example, fluorinated analogs show increased lipophilicity (logP ~2.1) and improved CNS penetration .
  • Activity assays : Radioligand binding (e.g., dopamine D2_2 receptors) or functional cAMP assays to quantify efficacy .

Q. What strategies resolve contradictions in reported biological data for bicyclic benzamide derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC50_{50} values may arise from HEK293 vs. CHO-K1 cell models .
  • Computational modeling : Molecular docking (AutoDock Vina) to identify binding pose variations due to protonation states of the azabicyclo nitrogen .

Q. How can researchers optimize the stability of this compound in aqueous formulations?

  • Methodological Answer :

  • Excipient screening : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility and prevent hydrolysis of the benzamide group.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., m/z shifts indicating hydrolysis) .

Q. What mechanistic insights explain the radical cyclization efficiency in synthesizing 8-azabicyclo[3.2.1]octane cores?

  • Methodological Answer :

  • Radical initiation : AIBN generates tributyltin radicals, which abstract bromine from 2-bromoethyl intermediates, forming carbon-centered radicals.
  • Cyclization kinetics : DFT calculations (B3LYP/6-31G*) show transition-state stabilization via hyperconjugation between the radical and adjacent carbonyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.